molecular formula C11H11Cl2N3O3 B14613890 1-[2-(2,4-Dichlorophenyl)ethyl]imidazole;nitric acid CAS No. 61019-62-3

1-[2-(2,4-Dichlorophenyl)ethyl]imidazole;nitric acid

Cat. No.: B14613890
CAS No.: 61019-62-3
M. Wt: 304.13 g/mol
InChI Key: HLCCTMQKRBLNJM-UHFFFAOYSA-N
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Description

1-[2-(2,4-Dichlorophenyl)ethyl]imidazole;nitric acid is a compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is known for its antifungal properties and is used in various pharmaceutical applications .

Preparation Methods

The synthesis of 1-[2-(2,4-Dichlorophenyl)ethyl]imidazole typically involves the reaction of 2,4-dichlorobenzyl chloride with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-[2-(2,4-Dichlorophenyl)ethyl]imidazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[2-(2,4-Dichlorophenyl)ethyl]imidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(2,4-Dichlorophenyl)ethyl]imidazole involves the inhibition of fungal cell membrane synthesis. It targets the enzyme lanosterol 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. By inhibiting this enzyme, the compound disrupts the integrity of the fungal cell membrane, leading to cell death .

Comparison with Similar Compounds

1-[2-(2,4-Dichlorophenyl)ethyl]imidazole can be compared with other similar compounds such as:

The uniqueness of 1-[2-(2,4-Dichlorophenyl)ethyl]imidazole lies in its specific chemical structure, which provides it with distinct pharmacological properties and a broad spectrum of antifungal activity .

Properties

CAS No.

61019-62-3

Molecular Formula

C11H11Cl2N3O3

Molecular Weight

304.13 g/mol

IUPAC Name

1-[2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid

InChI

InChI=1S/C11H10Cl2N2.HNO3/c12-10-2-1-9(11(13)7-10)3-5-15-6-4-14-8-15;2-1(3)4/h1-2,4,6-8H,3,5H2;(H,2,3,4)

InChI Key

HLCCTMQKRBLNJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CCN2C=CN=C2.[N+](=O)(O)[O-]

Origin of Product

United States

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